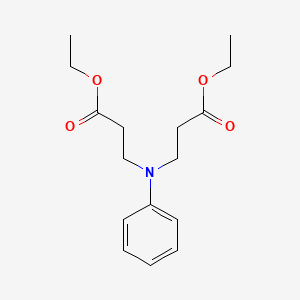

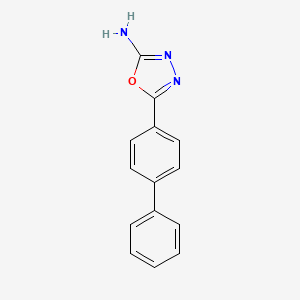

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine

Overview

Description

“5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine” is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized from commercially available or in-house prepared hydrazides by reaction with dodecyl isocyanate to form hydrazine-1-carboxamides . This is followed by cyclization using p-toluenesulfonyl chloride and triethylamine .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms .Chemical Reactions Analysis

Oxadiazoles have shown favorable oxygen balance and positive heat of formations . They have been established themselves as potential high-energy core . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the substituents in the oxadiazole ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, focusing on six unique applications:

Antibacterial and Antifungal Agents

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine has shown significant potential as an antibacterial and antifungal agent. Research indicates that derivatives of 1,3,4-oxadiazole exhibit broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi . This makes it a promising candidate for developing new antimicrobial drugs to combat resistant strains.

Anticancer Agents

The compound has been studied for its anticancer properties. 1,3,4-Oxadiazole derivatives, including 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, have demonstrated the ability to inhibit the growth of cancer cells. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them potential candidates for cancer therapy .

Acetylcholinesterase Inhibitors

Research has shown that 1,3,4-oxadiazole derivatives can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. By inhibiting acetylcholinesterase, these compounds can help increase the levels of acetylcholine in the brain, thereby improving cognitive function .

Anti-inflammatory Agents

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine has been investigated for its anti-inflammatory properties. Studies suggest that 1,3,4-oxadiazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes them potential candidates for treating inflammatory diseases such as arthritis .

Antiviral Agents

The compound has also been explored for its antiviral activity. 1,3,4-Oxadiazole derivatives have shown efficacy against various viruses by inhibiting viral replication. This property is particularly valuable in the development of new antiviral drugs to treat infections caused by viruses like HIV and influenza .

Antioxidant Agents

Research indicates that 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine possesses antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This antioxidant activity makes them useful in developing therapies aimed at reducing oxidative damage .

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on exploring new applications and improving the synthesis process of oxadiazoles.

properties

IUPAC Name |

5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVDJZSJUIFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489322 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine | |

CAS RN |

62035-97-6 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)

![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)

![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)